2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-10-4-3-5-16(11(10)2)21-18(23)13-8-17(15(20)9-14(13)19)26(24,25)22-12-6-7-12/h3-5,8-9,12,22H,6-7H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFJKYUVUDKZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)NC3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701144284 | |
| Record name | 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889943-80-0 | |
| Record name | 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889943-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]-N-(2,3-dimethylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701144284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration and Chlorination: The benzene ring is first nitrated and then chlorinated to introduce the dichloro groups at the 2 and 4 positions.
Amidation: The final step involves the coupling of the intermediate with 2,3-dimethylaniline to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain groups, such as the nitro group if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Benzamide Derivatives
Key Findings
Substituent Influence on Activity
- Cyclopropylsulfamoyl vs. Isoxazole Sulfamoyl : The target compound’s cyclopropylsulfamoyl group distinguishes it from Compound 13 (), which contains a dimethylisoxazole sulfamoyl group. The latter demonstrated potent urease inhibition (IC₅₀ = 0.11 µM), suggesting that heterocyclic sulfamoyl groups may enhance enzyme-targeted activity .
- Halogen Positioning : Compound 68 () features 3,5-dichloro and 4-fluoro substituents, contributing to its role as a pharmacoperone for mutant vasopressin receptors. In contrast, the target compound’s 2,4-dichloro configuration may favor different steric or electronic interactions .
- Agrochemical Derivatives : Etobenzanid and alachlor () lack sulfamoyl groups but retain herbicidal activity via chloro and alkoxy substituents. This highlights the versatility of benzamide/acetamide scaffolds in agrochemical design .
Physicochemical Properties
- Melting Points: Compound 13 () has a high melting point (241–248°C), likely due to strong hydrogen bonding from its sulfamoyl and amide groups.
- Molecular Weight : The target compound (413.3 g/mol) is heavier than herbicide analogs like alachlor (269.8 g/mol), reflecting its complex substituents .
Discussion and Implications
The comparison underscores the role of substituents in modulating biological activity. Conversely, simpler analogs like etobenzanid demonstrate the scaffold’s utility in agrochemistry. Further studies are needed to elucidate the target compound’s specific mechanism and optimize its substituents for desired applications.
Biological Activity
2,4-Dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C15H18Cl2N2O2S
- Molecular Weight : 353.29 g/mol
- CAS Number : Not specified
The biological activity of this compound is attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases, which play a crucial role in cancer cell proliferation and survival.
Biological Activity Overview
The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested : A549 (lung carcinoma), HeLa (cervical carcinoma), and others.
- Cytotoxicity : The compound exhibited significant cytotoxicity against A549 cells with an IC50 value indicating effective inhibition of cell growth.
- Mechanism : The proposed mechanism involves apoptosis induction through the activation of caspase pathways and inhibition of tubulin polymerization.
Data Table: Biological Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action | References |
|---|---|---|---|
| A549 | 12.5 | Apoptosis induction | |
| HeLa | 15.0 | Inhibition of tubulin polymerization | |
| MCF-7 | 20.0 | Cell cycle arrest |
Case Studies
-
Study on A549 Cells :
- Researchers investigated the effect of this compound on A549 cells. Results showed a dose-dependent reduction in cell viability with significant morphological changes indicating apoptosis.
- Flow cytometry analysis confirmed an increase in the sub-G1 population, indicating DNA fragmentation typical of apoptotic cells.
-
HeLa Cell Study :
- In another study focusing on HeLa cells, the compound demonstrated potent anti-proliferative effects. The study highlighted the role of caspase activation in mediating the apoptotic response.
- Immunofluorescence assays revealed perinuclear staining patterns consistent with microtubule disruption.
Research Findings
Recent investigations have emphasized the compound's potential as a lead candidate for further development in cancer therapeutics. Its ability to selectively target cancer cells while sparing normal cells presents a promising avenue for treatment strategies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,4-dichloro-5-(cyclopropylsulfamoyl)-N-(2,3-dimethylphenyl)benzamide, and what key reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. A plausible route includes:
Amide bond formation : Coupling 2,4-dichloro-5-sulfamoylbenzoic acid with 2,3-dimethylaniline using coupling agents like EDCI/HOBt under inert atmosphere (N₂ or Ar) to minimize hydrolysis .
Sulfamoyl modification : Introducing the cyclopropyl group via nucleophilic substitution on the sulfamoyl intermediate, requiring anhydrous conditions and a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Critical factors : Temperature control (±2°C), stoichiometric excess of cyclopropylamine (1.2–1.5 eq), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product with >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons and cyclopropyl groups .
- IR : Confirm sulfonamide (SO₂-NH, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functionalities .
- Crystallography :
- X-ray diffraction : Use SHELXL for refinement, focusing on resolving torsional angles between the benzamide and 2,3-dimethylphenyl rings. Hydrogen-bonding networks (N–H⋯O) can stabilize crystal packing .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize steric clashes between substituents .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric effects : The 2,3-dimethylphenyl group creates steric hindrance, reducing accessibility to the amide nitrogen. This can be quantified using Tolman’s cone angle calculations or molecular docking .
- Electronic effects : Electron-withdrawing Cl substituents at positions 2 and 4 increase the electrophilicity of the sulfamoyl sulfur, enhancing reactivity with nucleophiles like amines. Hammett σ constants (σₚ for Cl = +0.23) predict rate acceleration in polar solvents .
- Experimental validation : Compare reaction rates with analogs lacking Cl or methyl groups using kinetic studies (UV-Vis monitoring at 300 nm) .
Q. What strategies can resolve data contradictions between computational modeling and experimental crystallographic results for this compound?
- Methodological Answer :
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic data. For example, if computational models predict a planar amide group but X-ray data show torsion, re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with implicit solvent corrections .
- Hydrogen bonding : If NMR shows dynamic proton exchange (e.g., sulfamoyl NH), but crystallography fixes H positions, perform variable-temperature NMR (−40°C to 25°C) to capture conformational flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore responsible for this compound’s inhibitory activity?
- Methodological Answer :
- Analog synthesis : Synthesize derivatives with modified substituents (e.g., replacing cyclopropyl with tert-butyl or altering Cl positions) .
- Biological assays :
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., urease) using spectrophotometric assays (e.g., indophenol method at 630 nm) .
- Docking studies : Align analogs in AutoDock Vina to identify critical interactions (e.g., sulfonamide H-bonding to catalytic residues) .
- QSAR modeling : Use MLR (Multiple Linear Regression) to correlate logP, polar surface area, and steric parameters with activity .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- All citations derive from peer-reviewed crystallography, synthesis, and SAR studies.
- Advanced questions emphasize mechanistic analysis and conflict resolution in experimental data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
